
5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties, including their potential use in medicinal chemistry and materials science. The related compounds in the provided papers include a variety of furan and thiophene derivatives, which are known for their interesting electronic and structural properties, making them valuable in different applications such as electrochromic devices and pharmaceuticals.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives has been reported in the literature. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating metal ions as bidentate, yielding neutral complexes of the [ML2] type . Another study reported the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives through the oxidation of dihydrofuran carbonitriles, which were prepared by reacting 3-oxopropanenitriles with alkenes mediated by manganese(III) acetate . These methods provide insights into the possible synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, was determined using X-ray diffraction, revealing the inclination between furan and benzene rings and the antiperiplanar orientation of N-chloroethyl groups . Similarly, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized, crystallizing in the monoclinic system with specific unit cell parameters . These findings suggest that the compound of interest may also exhibit unique structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives is an area of interest due to their potential applications. The study on the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives indicates that these compounds can undergo further chemical transformations, such as electrochemical polymerization, to yield polymers with distinct electrochromic properties . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to materials with useful properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are crucial for their practical applications. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from thiophene-furan-thiophene type monomers were investigated, showing that they have potential for use in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast . The thermal decomposition of metal complexes of a related compound was also studied, providing information on their stability under thermal conditions . These studies indicate that the physical and chemical properties of the compound of interest would likely be significant for its potential applications.
科学的研究の応用
Synthesis and Characterization
Synthesis of Novel Antimycobacterial Agents Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and showed promising antimycobacterial activity against M. tuberculosis H37Rv (Mtb), indicating their potential as antitubercular agents. These compounds were characterized by NMR and mass spectral analysis, highlighting their lower cytotoxicity profiles (Marvadi et al., 2020).
Antimicrobial Schiff Bases Synthesis 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and treated with different substituted aryl aldehydes to produce Schiff bases. These compounds exhibited antimicrobial activity and were characterized by IR, 1H NMR, and mass spectral data (Arora et al., 2013).
Biological Applications
Inhibitors of Influenza A Virus Furan-carboxamide derivatives were synthesized as potent inhibitors of the H5N1 influenza A virus. The structure-activity relationship studies indicated the significance of the substituted heterocyclic moiety, with specific compounds demonstrating strong anti-influenza activity (Yongshi et al., 2017).
Chemical Modification and Reactivity
Direct C3-Arylation of Carboxamides A palladium-based catalytic system was used for the direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides. This study demonstrated the influence of reaction conditions on the regioselectivity of the arylation process, providing insight into the reactivity of these carboxamides (Si Larbi et al., 2012).
Supramolecular Effects on Crystal Packing The effect of aromaticity on crystal packing was studied for furan/thiophene carboxamide compounds. The study highlighted the role of heteroatom substitution and π-based interactions in the crystal packing of these compounds, offering insights into their supramolecular architecture (Rahmani et al., 2016).
Multi-component Synthesis of Bifurans A novel approach for the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was described, providing a unique method for synthesizing these compounds and adding to the understanding of their chemical reactivity (Sayahi et al., 2015).
特性
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSWFNCWRCCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
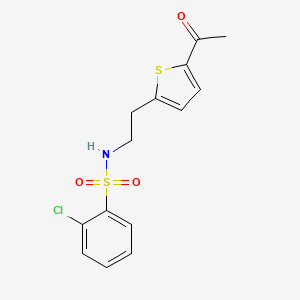
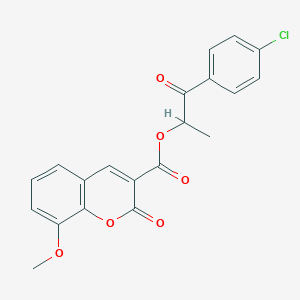

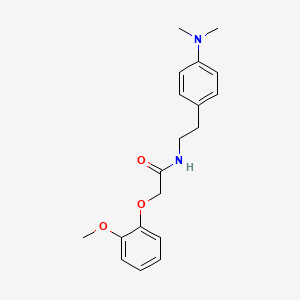
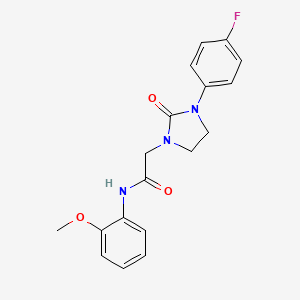
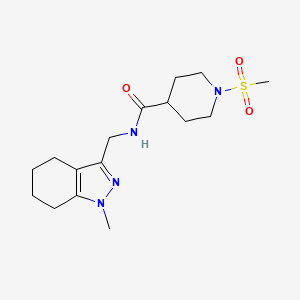
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)
![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)
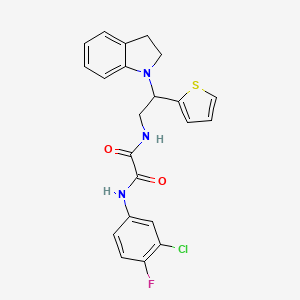
![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)
![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)